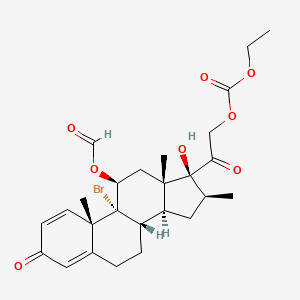
5-(2,4-Dimethyl-1,3-thiazol-5-YL)-1,3,4-oxadiazol-2-amine
Übersicht
Beschreibung
The compound “5-(2,4-Dimethyl-1,3-thiazol-5-YL)-1,3,4-oxadiazol-2-amine” is a complex organic molecule that contains several functional groups, including a thiazole ring and an oxadiazole ring . Thiazoles are aromatic compounds that contain a five-membered ring with one sulfur atom and one nitrogen atom . Oxadiazoles are heterocyclic compounds that contain a five-membered ring with two nitrogen atoms and one oxygen atom .
Synthesis Analysis
The synthesis of similar thiazole compounds often involves multi-step reactions . For instance, a focused library of [4- (2-hydroxyphenyl)thiazol-2-yl]methanones was prepared through a four-step synthesis process . These methods suggest that the synthesis of “this compound” could also involve multi-step reactions and the use of different solvents and reagents .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often characterized using X-ray diffraction analysis . This information is crucial for understanding the reactivity and interaction of the molecule with other compounds .
Chemical Reactions Analysis
Thiazole compounds participate in various chemical reactions . For example, the photooxidation of 2- (4-thiazolyl)-1H-benzimidazole in methanol was studied, and the main products of the photolysis were identified . This indicates that thiazole compounds can undergo photochemical reactions in the presence of sensitizers like methylene blue .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be inferred from their synthesis and reactions . The solubility in various solvents, crystallization behavior, and magnetic properties, as seen in the copper (II) complex of a thiazole derivative, provide a basis for understanding the properties of "this compound" .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Thiazole Synthesis and Related Reactions : This compound has been used in thiazole synthesis, demonstrating its utility in complex chemical reactions and structural analyses, as illustrated in studies of the formation of 1,3,4-oxadiazoles and subsequent reactions (Paepke et al., 2009).
Biological and Medicinal Research
- Anticancer Properties : Research has indicated the potential of 1,3,4-oxadiazol-2-amine derivatives in anticancer applications, with studies showing good to moderate activity against various human cancer cell lines, highlighting its potential in therapeutic treatments (Yakantham et al., 2019).
- Antimicrobial and Antioxidant Activities : Some derivatives of this compound have demonstrated promising antimicrobial and antioxidant properties, potentially making them useful in the development of new therapeutic agents (Saundane et al., 2013).
- Enzyme Inhibition : 1,3,4-oxadiazol-2-amine derivatives have been evaluated for their enzyme inhibition properties, suggesting possible applications in addressing various diseases, including diabetes and Alzheimer's (Abbasi et al., 2019; Ramzan et al., 2018).
Material Science and Engineering
- Morphology Control in Photo- and Electro-active Materials : The introduction of amine moieties in oxadiazole compounds, including this derivative, can significantly influence their phase structure, making them useful in the development of materials for photo- and electro-active devices (Mochizuki et al., 2005).
Wirkmechanismus
Target of Action
Similar compounds such as 4-(2,4-dimethyl-1,3-thiazol-5-yl)-n-[4-(trifluoromethyl)phenyl]-2-pyrimidinamine have been found to targetCyclin-A2 and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation and are often targeted in cancer therapies .
Mode of Action
Based on the targets identified for similar compounds, it can be inferred that this compound may interact with its targets to inhibit their activity, thereby affecting cell cycle progression .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect pathways related to cell cycle regulation .
Pharmacokinetics
Similar compounds have been found to have varying absorption, distribution, metabolism, and excretion profiles . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Given the potential targets, it can be inferred that the compound may induce cell cycle arrest, potentially leading to cell death .
Safety and Hazards
As with all chemicals, safety is of utmost importance. While specific safety data for “5-(2,4-Dimethyl-1,3-thiazol-5-YL)-1,3,4-oxadiazol-2-amine” is not available, similar compounds can cause skin and eye irritation, and may be harmful if inhaled or ingested . Always handle chemicals with appropriate safety equipment and follow all safety protocols.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
5-(2,4-Dimethyl-1,3-thiazol-5-YL)-1,3,4-oxadiazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in this compound is known to undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position . This allows this compound to form covalent bonds with active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, the oxadiazole ring can interact with nucleic acids, proteins, and other cellular components, further influencing biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling proteins, such as kinases and phosphatases, thereby affecting downstream signaling cascades . Furthermore, this compound can alter the expression of genes involved in cell proliferation, apoptosis, and differentiation, leading to changes in cellular behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding interaction with biomolecules, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or activation of their catalytic activity . Additionally, the oxadiazole ring can intercalate with DNA, disrupting the normal function of nucleic acids and affecting gene expression . These interactions collectively contribute to the compound’s biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidative stress . Long-term exposure to this compound can lead to cumulative effects on cellular processes, such as altered gene expression and metabolic changes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological activity without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of active or inactive metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels . The compound’s interaction with cofactors, such as nicotinamide adenine dinucleotide (NADH) and flavin adenine dinucleotide (FAD), can also modulate its metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, and can bind to plasma proteins, such as albumin . These interactions influence the compound’s localization and accumulation in specific tissues, affecting its overall biological activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects .
Eigenschaften
IUPAC Name |
5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c1-3-5(13-4(2)9-3)6-10-11-7(8)12-6/h1-2H3,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOJALZOKCQIGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651030 | |
| Record name | 5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31877-60-8 | |
| Record name | 5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-2'-deoxy-N-[(dimethylamino)methylidene]guanosine](/img/structure/B1384612.png)
![3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B1384613.png)



![2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B1384618.png)





![2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B1384628.png)

![2-Chloro-N-{4-[2-(4-fluorophenyl)-8-methoxy-3H-1,3,4-benzotriazepin-5-yl]phenyl}acetamide](/img/structure/B1384632.png)
